4,6-Difluoro-2,5-cyclohexadiene-1,2-diol
Description
4,6-Difluoro-2,5-cyclohexadiene-1,2-diol is a fluorinated cyclohexadiene diol derivative characterized by two hydroxyl groups at positions 1 and 2 and fluorine atoms at positions 4 and 6. The fluorine substituents likely enhance its stability and electronic properties compared to non-fluorinated analogs, making it a candidate for pharmaceutical or industrial applications .
Properties
CAS No. |
175359-17-8 |
|---|---|
Molecular Formula |
C6H6F2O2 |
Molecular Weight |
148.109 |
IUPAC Name |
4,6-difluorocyclohexa-2,5-diene-1,2-diol |
InChI |
InChI=1S/C6H6F2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-3,6,9-10H |
InChI Key |
ZRTNABDTTNYCCW-UHFFFAOYSA-N |
SMILES |
C1=C(C(C(=CC1F)F)O)O |
Synonyms |
2,5-Cyclohexadiene-1,2-diol,4,6-difluoro-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 4,6-Difluoro-2,5-cyclohexadiene-1,2-diol with related compounds:
*Calculated based on analogous compounds.
Key Observations :
- Fluorination at positions 4 and 6 in the target compound likely increases molecular polarity and oxidative stability compared to non-fluorinated analogs like 3,5-cyclohexadiene-1,2-diol .
- Halogenated analogs (e.g., 3-chloro, 4-fluoro) exhibit distinct reactivity profiles due to electronegativity differences. For example, 4-fluoro derivatives show stereochemical specificity in synthesis , while chlorinated analogs are more reactive in substitution reactions .
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